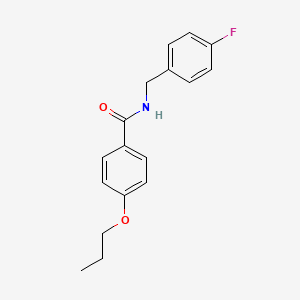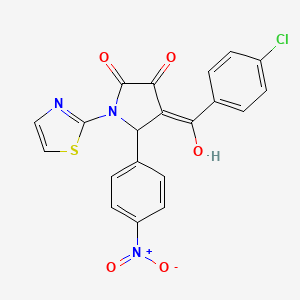![molecular formula C21H24FNO2 B5266965 2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5266965.png)
2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol, also known as FPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPEP belongs to the class of phenylpiperidines, which are known for their analgesic and anesthetic properties.
Mécanisme D'action
The mechanism of action of 2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol is not fully understood, but it is believed to involve the modulation of the opioid and NMDA receptors. This compound has been shown to bind to the mu-opioid receptor and inhibit the release of substance P, which is a neurotransmitter involved in pain transmission. This compound has also been shown to block the NMDA receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have analgesic, anesthetic, and neuroprotective effects in various animal models. The analgesic effects of this compound are believed to be mediated by its binding to the mu-opioid receptor and inhibition of substance P release. The anesthetic effects of this compound are believed to be due to its ability to block the NMDA receptor and reduce neuronal excitability. The neuroprotective effects of this compound are believed to be due to its ability to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol is its potent analgesic and anesthetic effects, which make it a valuable tool for studying pain management and anesthesia. Another advantage of this compound is its neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation of this compound is its potential for side effects such as respiratory depression and sedation.
Orientations Futures
For research on 2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol could include the development of more water-soluble derivatives that can be administered in vivo. Another direction could be the investigation of this compound's potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more studies could be conducted to elucidate the mechanism of action of this compound and its potential for modulating other receptors or neurotransmitters involved in pain and anesthesia.
Méthodes De Synthèse
The synthesis of 2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol involves the reaction of 2-(2-hydroxyethyl)phenol with 1-(4-fluorophenyl)-2-(piperidin-2-yl)ethanone in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces this compound as a white solid with a melting point of 139-141°C.
Applications De Recherche Scientifique
2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol has been studied for its potential therapeutic applications in various fields such as pain management, anesthesia, and neuroprotection. In a study conducted by Kawai et al., this compound was found to have potent analgesic effects in a rat model of neuropathic pain. The study demonstrated that this compound was able to reduce mechanical allodynia and thermal hyperalgesia in the rats, suggesting that it could be a potential treatment for neuropathic pain.
In another study, this compound was investigated for its neuroprotective effects in a rat model of cerebral ischemia. The study showed that this compound was able to reduce the infarct volume and improve neurological function in the rats, indicating that it could be a potential treatment for ischemic stroke.
Propriétés
IUPAC Name |
1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2-(2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c22-19-11-9-16(10-12-19)7-8-17-4-3-13-23(15-17)21(25)14-18-5-1-2-6-20(18)24/h1-2,5-6,9-12,17,24H,3-4,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWULASKNKJNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5266886.png)

![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5266919.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5266924.png)
![(3S*,4R*)-3-methoxy-1-[(1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5266930.png)
![4-benzyl-5-{1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5266935.png)
![({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5266938.png)

![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5266950.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5266976.png)
![N-(3-chloro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5266984.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5266989.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5266991.png)
